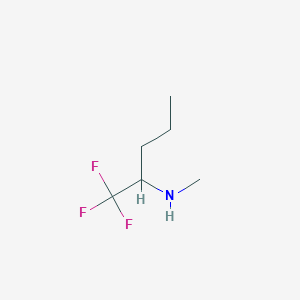
(R)-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide is a chiral compound that features a thiazolidine ring, a mercaptoethyl group, and a carboxamide group. Compounds with thiazolidine rings are often studied for their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide typically involves the formation of the thiazolidine ring followed by the introduction of the mercaptoethyl and carboxamide groups. Common synthetic routes may include:
Cyclization Reactions: Starting from amino acids or other precursors to form the thiazolidine ring.
Functional Group Introduction: Using reagents like thiols and amines to introduce the mercaptoethyl and carboxamide groups under specific conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The mercaptoethyl group can undergo oxidation to form disulfides.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The thiazolidine ring can participate in substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: From oxidation of the mercaptoethyl group.
Amines: From reduction of the carboxamide group.
Substituted Thiazolidines: From substitution reactions on the thiazolidine ring.
科学的研究の応用
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its reactive groups.
Biomolecular Interactions: Studied for interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide would depend on its specific interactions with molecular targets. Generally, it might:
Bind to Enzymes: Inhibiting their activity by interacting with active sites.
Modulate Pathways: Affecting biochemical pathways by binding to receptors or other proteins.
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the mercaptoethyl group.
N-(2-Mercaptoethyl)thiazolidine-4-carboxamide: Non-chiral version.
Uniqueness
Chirality: The ®-enantiomer may have different biological activities compared to the (S)-enantiomer.
Functional Groups:
特性
分子式 |
C6H12N2OS2 |
|---|---|
分子量 |
192.3 g/mol |
IUPAC名 |
(4R)-N-(2-sulfanylethyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS2/c9-6(7-1-2-10)5-3-11-4-8-5/h5,8,10H,1-4H2,(H,7,9)/t5-/m0/s1 |
InChIキー |
HHHADADRSZJCIY-YFKPBYRVSA-N |
異性体SMILES |
C1[C@H](NCS1)C(=O)NCCS |
正規SMILES |
C1C(NCS1)C(=O)NCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


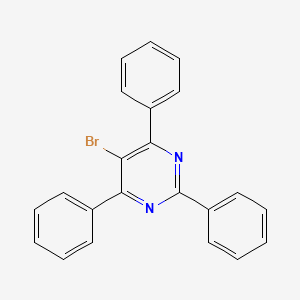
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
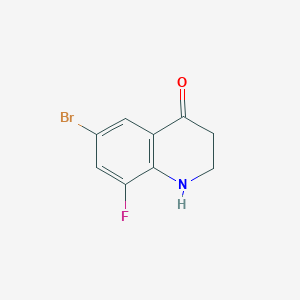
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)

![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
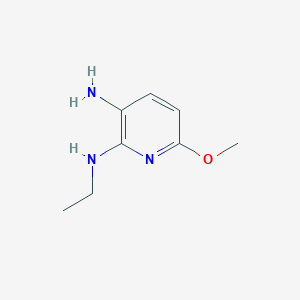
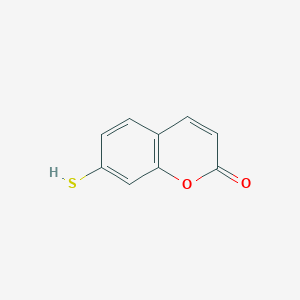
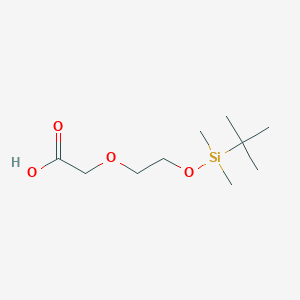



![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
